3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21ClN2O and a molecular weight of 328.85 g/mol . This compound is characterized by the presence of a chloro group, a piperazine ring, and a benzophenone core, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-chlorobenzophenone with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperazine ring is introduced to the benzophenone core.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized benzophenone derivatives .
Scientific Research Applications
3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(4-methylpiperazin-1-yl)pyridine: This compound shares a similar piperazine ring but has a pyridine core instead of a benzophenone core.
2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone: This compound is structurally similar but has the chloro group at a different position on the benzophenone core.
Uniqueness
3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQHNHGJQLVDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643872 |
Source
|
Record name | (3-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-05-6 |
Source
|
Record name | (3-Chlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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